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Compound of Interest

Compound Name: 4-Chloro-6-methyl-1H-indazole

Cat. No.: B1613176

An In-depth Technical Guide to 4-Chloro-6-methyl-1H-indazole: Synthesis, Reactivity, and
Applications in Drug Discovery

Executive Summary: 4-Chloro-6-methyl-1H-indazole is a substituted heterocyclic compound
of significant interest in medicinal chemistry. As a derivative of the indazole scaffold, which is
recognized as a "privileged structure," it serves as a versatile building block for the synthesis of
complex molecules with diverse pharmacological activities. This guide provides a
comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic
protocol, an analysis of its chemical reactivity, and its applications as a key intermediate in
modern drug discovery programs, particularly in the development of protein kinase inhibitors.

The Indazole Scaffold: A Cornerstone in Medicinal
Chemistry

Indazoles are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole
ring. This structural motif is a bioisostere of indole and is found in a multitude of synthetic
compounds with a wide array of pharmacological properties, including anti-tumor, anti-
inflammatory, antibacterial, and anti-HIV activities.[1][2] The thermodynamic stability of the 1H-
tautomer over the 2H-form makes it the predominant and most synthetically targeted isomer.[1]
The indazole core is a key feature in several FDA-approved drugs, such as Pazopanib and
Axitinib, which function as tyrosine kinase inhibitors in cancer therapy, underscoring the
scaffold's importance for researchers and drug development professionals.[3]
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Physicochemical and Safety Profile

4-Chloro-6-methyl-1H-indazole is a solid at room temperature, typically supplied with a purity
of 95% or higher.[4][5] Its core characteristics are summarized below.

Property Value Reference
CAS Number 885521-74-4 [4][5]
Molecular Formula CsH7CIN2 [4]
Molecular Weight 166.61 g/mol [4]
Appearance Off-white to yellow solid

Purity >95% [415]
Hazard Statements H315 (Causes skin irritation) [6]

H319 (Causes serious eye

N [6]

irritation)

H335 (May cause respiratory 6]

irritation)

Precautionary Statements P261, P305, P351, P338 [6]

Synthesis and Mechanistic Insights

The synthesis of substituted indazoles often relies on the cyclization of appropriately
substituted anilines. While a specific protocol for 4-Chloro-6-methyl-1H-indazole is not widely
published, a robust and scalable synthesis can be readily adapted from established procedures
for analogous compounds, such as 4-chloro-1H-indazole.[7][8]

Retrosynthetic Strategy

The most logical and field-proven approach involves a Davis-Beirut-like reaction sequence
starting from 3-chloro-5-methylaniline. The core transformation is an intramolecular cyclization
achieved through diazotization of an N-acetylated aniline precursor.
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Retrosynthetic analysis for 4-Chloro-6-methyl-1H-indazole.
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Detailed Experimental Protocol
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This protocol is adapted from the highly successful synthesis of 4-chloro-1H-indazole and is
expected to provide the target compound in good yield.[7][8]

Step 1: Acetylation of 3-Chloro-5-methylaniline

e To a stirred solution of 3-chloro-5-methylaniline (1.0 eq) in chloroform, add potassium
acetate (1.2 eq).

e Cool the mixture to 0 °C in an ice bath.

o Slowly add acetic anhydride (3.0 eq) dropwise, ensuring the temperature remains below 10
°C.

o Causality: Acetic anhydride acetylates the aniline nitrogen. This serves two purposes: it
protects the amine from side reactions and activates the ortho methyl group for the
subsequent cyclization. Potassium acetate acts as a base to neutralize the acetic acid
byproduct.

» Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LCMS
analysis indicates complete consumption of the starting material. The intermediate, N-(3-
chloro-5-methylphenyl)acetamide, is typically used in the next step without purification.

Step 2: Diazotization and Intramolecular Cyclization
e Heat the reaction mixture from Step 1 to 60 °C.
e Slowly add isoamyl nitrite or tert-butyl nitrite (2.0 eq) dropwise.

o Causality: Under thermal and acidic conditions (generated in situ), the nitrite source
generates a nitrosonium ion (NO*). This reacts with the acetylated aniline to form a
diazonium salt, which is unstable. The key step is the subsequent intramolecular
cyclization where the activated methyl group attacks the diazonium species, forming the
pyrazole ring of the indazole system.[9]

« Stir the reaction overnight at 60 °C. Monitor for the formation of N-acetyl-4-chloro-6-methyl-
1H-indazole.
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Step 3: Deacetylation (Hydrolysis)
e Cool the reaction mixture to 0 °C and dilute with tetrahydrofuran (THF) and water.

e Add a strong base, such as lithium hydroxide (LiOH) (7.0 eq) or sodium hydroxide (NaOH),
portion-wise.[7][8]

o Causality: The base hydrolyzes the N-acetyl group, liberating the final 1H-indazole
product. Using a strong base ensures the reaction goes to completion.

o Stir at 0 °C for 3-4 hours until the acetylated intermediate is fully consumed.

Step 4: Work-up and Purification

e Quench the reaction by adding water.

o Extract the agueous layer with a suitable organic solvent, such as ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate
(MgSO0a), and concentrate under reduced pressure.

e The resulting crude solid can be purified by silica gel column chromatography or
recrystallization to yield pure 4-Chloro-6-methyl-1H-indazole.

Chemical Reactivity and Derivatization Potential

The substitution pattern of 4-Chloro-6-methyl-1H-indazole provides three primary sites for
chemical modification, making it a highly valuable and versatile building block for creating
libraries of complex molecules.

Key reactivity sites for derivatization.

N-Functionalization

The proton at the N1 position is acidic and can be readily deprotonated with a suitable base
(e.g., NaH, K2COs3) to form an indazolide anion. This nucleophile can then react with various
electrophiles.
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o N-Alkylation: Reaction with alkyl halides or tosylates provides N1-alkylated indazoles. The
choice of base and solvent system can be crucial for achieving high regioselectivity, favoring
the thermodynamically more stable N1 isomer over the N2 isomer.[4][10][11][12] Using
sodium hydride in THF is often an effective system for promoting N1 selectivity.[4][10]

o N-Arylation: Copper or palladium-catalyzed reactions, such as the Buchwald-Hartwig
amination, with aryl halides or boronic acids can be used to install aryl groups at the N1
position.

Palladium-Catalyzed Cross-Coupling at C4

The chlorine atom at the C4 position serves as a versatile handle for forming new carbon-
carbon and carbon-heteroatom bonds.

e Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or esters) in the
presence of a palladium catalyst and a base allows for the introduction of various aryl
substituents at the C4 position.[13][14][15][16]

e Buchwald-Hartwig Amination: The C4-Cl bond can be coupled with amines to form 4-
aminoindazole derivatives.

e Sonogashira Coupling: Reaction with terminal alkynes can install alkynyl groups at the C4
position.[16]

These cross-coupling reactions are fundamental in modern medicinal chemistry for rapidly
building molecular complexity.[13]

Electrophilic Aromatic Substitution

The benzene portion of the indazole ring can undergo further functionalization via electrophilic
aromatic substitution. Reactions such as nitration or halogenation would be directed by the
existing substituents, likely occurring at the C5 or C7 positions.

Applications in Drug Discovery

4-Chloro-6-methyl-1H-indazole is not typically a final drug product but rather a crucial
intermediate. Its value lies in its pre-functionalized scaffold, which allows for the efficient
synthesis of targeted libraries of compounds for screening.
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» Kinase Inhibitors: The indazole scaffold is a well-established "hinge-binding" motif for many
protein kinases.[3] Kinases are critical targets in oncology, and many successful drugs are
kinase inhibitors.[2][3] By using this intermediate, medicinal chemists can synthesize
derivatives where different groups are appended at the N1, C4, and other positions to
optimize binding affinity, selectivity, and pharmacokinetic properties against specific kinase
targets like FGFR, VEGFR, and others.[2][3]

o Fragment-Based Drug Design (FBDD): The molecule can be used as a core fragment in
FBDD campaigns. The N1-H and C4-Cl provide vectors for growing the fragment into more
potent, drug-like molecules.

o Lead Optimization: In later-stage drug development, this intermediate can be used to explore
Structure-Activity Relationships (SAR). For example, replacing the C4-chloro group with
various aryl groups via Suzuki coupling allows for systematic probing of a specific pocket in a
target protein.

Spectroscopic Data Analysis

While experimental spectra for 4-Chloro-6-methyl-1H-indazole are not readily available in
public databases, its spectral characteristics can be reliably predicted based on data from
closely related analogs like 4-chloro-1H-indazole and various 6-methyl-indazoles.[1][7][17]
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Data Type Predicted Characteristics

0 ~10-13 ppm (br s, 1H, N-H): The acidic proton
on N1 is typically broad and downfield.

1H NMR

0 ~7.0-7.5 ppm (2H, aromatic): Two singlets or
) narrow doublets corresponding to the H5 and
(in CDCIs or DMSO-de) )

H7 protons. The H7 proton would likely be

slightly upfield of the H5 proton.

0 ~8.1 ppm (s, 1H, H3): The proton at the C3

position of the pyrazole ring.[7]

0 ~2.5 ppm (s, 3H, -CHs): A sharp singlet for the
methyl group at C6.[1]

8 ~140 ppm (C7a), ~127 ppm (C3a): Quaternary

bridgehead carbons.

13C NMR

0 ~110-135 ppm: Aromatic carbons (C4, C5, C6,
C7). The carbon bearing the chloro group (C4)

would be in this region.

0 ~135 ppm (C3): The C3 carbon of the

pyrazole ring.

0 ~22 ppm (-CHs): The methyl carbon.[1]

Mass Spec (ESI+) m/z ~167 [M+H]*: The protonated molecular ion.

Isotopic Pattern: A characteristic ~3:1 ratio for
the [M+H]* and [M+2+H]* peaks due to the

presence of the 35Cl and 37Cl isotopes.

Conclusion and Future Outlook

4-Chloro-6-methyl-1H-indazole represents a strategically important building block for
chemical and pharmaceutical research. Its synthesis is achievable through well-established
organic chemistry principles, and its multiple reactive sites offer a platform for extensive
derivatization. The proven success of the indazole scaffold in FDA-approved kinase inhibitors
ensures that intermediates like this will remain in high demand. Future research will likely focus
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on incorporating this and similar building blocks into novel library designs for high-throughput
screening against new and challenging biological targets, further cementing the role of the
indazole core in the development of next-generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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